(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Schiff Base: An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yields the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol.
Complexation: The Schiff base is then complexed with metal salts such as Co2+, Ni2+, Cu2+, and Zn2+.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms . This binding can influence the stability, reactivity, and biological activity of the resulting complexes. Molecular docking studies have identified potential binding sites and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-methoxyphenyl)imino]-4-methylene-3-thia-1-azaspiro[4.5]dec-1-ylmethanone
- (2Z)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid
Uniqueness
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and its ability to form stable complexes with various metal ions
Properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBELJIHOFVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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